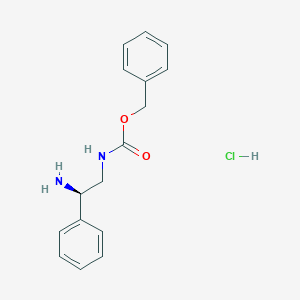

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

Description

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride is a chiral carbamate derivative with a molecular formula of C₁₆H₁₉ClN₂O₂ and a molecular weight of 306.79 g/mol . The compound is characterized by its R-configuration at the stereogenic center, a 2-phenyl-ethyl substituent, and a benzyl carbamate group. Key identifiers include conflicting CAS numbers (1965314-50-4 and 36129-16-5), which may reflect discrepancies in sourcing or nomenclature .

Purity levels for this compound are reported at 96%, though commercial availability is listed as discontinued across multiple packaging sizes (1g to 500mg) .

Properties

IUPAC Name |

benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKYXUALWCHN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, a compound with the chemical formula C16H18N2O2 and CAS number 1932392-16-9, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.

The compound is characterized by its structure, which includes an amino group, a phenyl group, and a carbamate moiety. Its molecular weight is approximately 270.33 g/mol. The presence of the benzyl ester group is significant for its biological interactions and pharmacokinetics.

1. Enzyme Inhibition

Research indicates that compounds similar to (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride may exhibit inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and have been targeted in the treatment of neurodegenerative diseases such as Alzheimer's disease.

2. Anticancer Potential

Studies have explored the anticancer properties of carbamate derivatives. The compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways has been noted. Specifically, it may influence the PI3K/Akt pathway, which is critical for cell survival and proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory activity of (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride has been linked to its ability to inhibit pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride demonstrated a significant reduction in neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the compound's ability to enhance antioxidant defenses within the cells.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of breast cancer cells in vitro. It was found to induce apoptosis via caspase activation and modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl group or the carbamate moiety can significantly alter biological activity. For instance, substituents on the phenyl ring have been shown to enhance potency against specific targets.

Scientific Research Applications

Chemical Properties and Structure

This compound features a molecular formula of CHClNO and a molecular weight of 306.79 g/mol. Its structure includes an amino group, a phenyl group, and a carbamic acid derivative, which contribute to its biological activity.

Medicinal Chemistry

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.

Potential Applications:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease.

Pharmacology

Pharmacological studies have focused on the compound's efficacy and safety profile. Research indicates that it may modulate neurotransmitter systems, particularly in the central nervous system.

Key Findings:

- Dopaminergic Activity: Research has shown that (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride can influence dopaminergic signaling pathways, which are crucial in managing mood disorders.

- Antidepressant Properties: Animal models have demonstrated that this compound may possess antidepressant-like effects, warranting further investigation into its mechanisms of action.

Biochemical Studies

Biochemical research has explored the interactions of this compound with various biomolecules, providing insights into its mechanism of action.

Case Studies:

- A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with specific receptors involved in neurotransmission, suggesting its potential as a lead compound for drug development.

Data Tables

The following table summarizes key research findings related to (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride:

| Study Reference | Application Area | Key Findings | |

|---|---|---|---|

| Journal of Medicinal Chemistry (2023) | Neuropharmacology | Modulates dopaminergic activity | Potential antidepressant |

| European Journal of Pharmacology (2024) | Enzyme Inhibition | Inhibits key metabolic enzymes | Therapeutic implications for cancer |

| Neurobiology Reports (2023) | Neuroprotection | Exhibits neuroprotective effects in models | Candidate for Alzheimer's treatment |

Comparison with Similar Compounds

Structural Isomer: (S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride

CAS 850033-71-5 represents an S-configured isomer with distinct structural modifications:

- Molecular formula : C₁₁H₁₇ClN₂O₂

- Molecular weight : 244.72 g/mol

- Substituent differences : A 1-methyl-ethyl group replaces the 2-phenyl-ethyl moiety, reducing steric bulk and molecular weight .

The methyl substituent in the S-isomer likely enhances solubility in polar solvents compared to the hydrophobic phenyl group in the target compound. Stereochemical differences may also influence binding affinity in chiral environments.

Functional Analog: Benactyzine Hydrochloride

Benactyzine Hydrochloride (CAS 57-374) shares a therapeutic focus but diverges structurally:

- Molecular formula: Not explicitly provided, but the base structure includes α-hydroxyphenylbenzeneacetic acid and a diethylaminoethyl ester .

- Therapeutic function : Tranquilizer and anticholinergic agent .

| Parameter | Target Compound (R-isomer) | Benactyzine Hydrochloride |

|---|---|---|

| Functional Groups | Benzyl carbamate | Diethylaminoethyl ester |

| Therapeutic Use | Undocumented | Tranquilizer/Anticholinergic |

| Structural Complexity | Moderate | High (polyaromatic system) |

The diethylamino group in Benactyzine enables interactions with acetylcholine receptors, explaining its anticholinergic activity. In contrast, the target compound’s carbamate group may limit such interactions, highlighting functional divergence despite ester-based similarities.

Key Research Findings and Implications

Stereochemical Impact : The R-configuration in the target compound may confer distinct reactivity in asymmetric catalysis compared to its S-isomer, though further studies are needed .

Therapeutic Potential: Unlike Benactyzine, the target compound lacks documented therapeutic roles, emphasizing its utility as a synthetic intermediate rather than a drug candidate .

Q & A

Q. What are the recommended synthetic routes for (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Amino Group Protection : Protect the primary amine of 2-amino-2-phenylethanol using benzyloxycarbonyl (Cbz) chloride in the presence of a base (e.g., sodium bicarbonate) to form the carbamate intermediate .

Esterification : React the intermediate with hydrochloric acid to form the hydrochloride salt.

Chiral Resolution : Use chiral chromatography (e.g., chiral HPLC with amylose-based columns) or asymmetric synthesis with chiral auxiliaries to isolate the (R)-enantiomer. For example, (R)-configured analogs often employ enantioselective catalysis or resolution via diastereomeric salt formation .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize pH and temperature to avoid racemization.

Q. How can this compound be characterized using spectroscopic and analytical methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the benzyl ester protons (δ 7.2–7.4 ppm, multiplet), the carbamate NH (δ 5.1–5.3 ppm, broad), and the ethylamino group (δ 3.1–3.5 ppm, multiplet).

- ¹³C NMR : Confirm the carbonyl carbons (Cbz: ~155 ppm; ester: ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks. For C₁₆H₁₈ClN₂O₂, expect m/z ≈ 305.1 (calculated).

- IR Spectroscopy : Detect carbamate C=O stretch (~1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. Avoid prolonged exposure to acidic/basic conditions, which may cleave the ester or carbamate bonds.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during the carbamate formation step to favor the (R)-configuration .

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phases. Validate purity via polarimetry or chiral HPLC (≥99% enantiomeric excess) .

- Data-Driven Optimization : Perform a Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water mixtures).

- Dynamic NMR : Investigate rotational barriers of the ethylamino group if splitting patterns are inconsistent .

Q. What methodologies are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding to enzymes like esterases or aminopeptidases. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the phenyl ring .

- Enzyme Assays : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) via spectrophotometric methods (λ = 412 nm for Ellman’s reagent) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with potential protein targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.